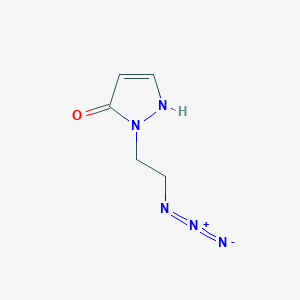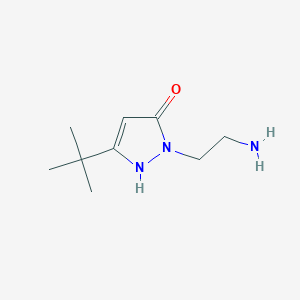
4-chloro-N-cyclopropylquinazolin-2-amine
Descripción general
Descripción
4-Chloro-N-cyclopropylquinazolin-2-amine (4-CNQA) is a synthetic compound used for a variety of scientific applications. It has been used in medicinal chemistry, organic synthesis, and drug development. 4-CNQA is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been used in a number of studies and applications, with promising results.
Aplicaciones Científicas De Investigación
Anticancer Properties
4-chloro-N-cyclopropylquinazolin-2-amine and its derivatives have been explored for their potential anticancer properties. A study identified a derivative of this compound as a potent apoptosis inducer, demonstrating significant efficacy in human MX-1 breast and other mouse xenograft cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another study synthesized various N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline, showing weaker anticancer activity compared to the standard drug PD153035 (Liu et al., 2007).
Synthesis Methods
Research has focused on developing efficient methods for synthesizing derivatives of 4-chloro-N-cyclopropylquinazolin-2-amine. A microwave-assisted synthesis method for N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline was developed, highlighting the advantages of microwave irradiation over classical methods (Liu et al., 2006). Another study explored the amination of 4-chloroquinazolines with aminopyrazoles, showing selective amination with the cyclic secondary amino group (Shen et al., 2010).
Molecular Docking and Cytotoxicity Studies
Molecular docking studies were conducted on a series of indole-aminoquinazolines prepared via amination of 2-aryl-4-chloroquinazolines, evaluating their cytotoxicity against various human cancer cell lines. These studies suggest potential as anticancer agents (Mphahlele et al., 2018). Additionally, the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives were performed, showing effectiveness against human breast tumor cell lines (Zhang et al., 2007).
Antimicrobial Activity
Some novel hydrazinyl quinazoline amine derivatives synthesized from 2-chloro-4-aminoquinazolines were screened for their antimicrobial activities, highlighting their potential in this area (Samel & Pai, 2011).
Additional Applications
Various other applications, such as the development of novel polycarbo-substituted imidazo[1,2-c]quinazolines with potential cytotoxicity against cancer cells, have been explored (Khoza et al., 2015). The photochemical activation of tertiary amines for studying cell physiology also presents a unique application of derivatives of 4-chloro-N-cyclopropylquinazolin-2-amine (Asad et al., 2017).
Propiedades
IUPAC Name |
4-chloro-N-cyclopropylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-8-3-1-2-4-9(8)14-11(15-10)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSTYLSVMIZXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopropylquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)









![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)